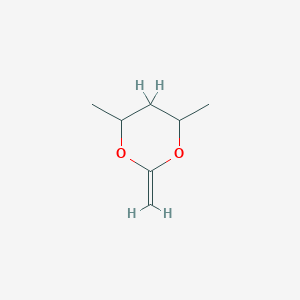
4,6-Dimethyl-2-methylidene-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-2-methylidene-1,3-dioxane is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
Antimicrobial Activity
Research has highlighted the potential of dioxane derivatives, including 4,6-Dimethyl-2-methylidene-1,3-dioxane, as antimicrobial agents. Compounds in this class have shown effectiveness against resistant strains of bacteria. For instance, derivatives of Meldrum's acid have been evaluated for their antibacterial properties against pathogens like E. coli and S. aureus, suggesting that modifications to the dioxane structure can enhance biological activity .
Synthesis of Antibiotics
The compound serves as an intermediate in the synthesis of semisynthetic antibiotics. For example, 4,5-dimethyl-1,3-dioxane derivatives are utilized in creating new antibiotic formulations such as Lenampicillin Hydrochloride . This application underscores the importance of dioxanes in developing novel therapeutic agents to combat bacterial infections.
Organic Synthesis
Reactivity as a Dienophile
this compound functions as a dienophile in Diels-Alder reactions due to its unique structural features. The compound's ability to participate in these reactions enhances the formation of complex organic molecules, making it valuable in synthetic organic chemistry . The low pKa of its methylene protons facilitates reactions under mild conditions, which is advantageous for sensitive substrates .
Michael Addition Reactions
The compound can also act as a Michael acceptor, participating in Michael addition reactions that are crucial for constructing carbon-carbon bonds in organic synthesis. This property is particularly useful for synthesizing complex molecules with specific stereochemical configurations .
Case Study 1: Antibacterial Efficacy
A study investigated the antibacterial properties of various dioxane derivatives, including this compound. The results indicated that certain modifications to the dioxane structure significantly enhanced the compounds' efficacy against multi-drug resistant strains of bacteria. The findings suggest that further exploration into the structure-activity relationship could yield potent new antibiotics .
Case Study 2: Synthesis Pathways
Research into synthetic pathways for producing this compound revealed efficient methods that reduce waste and improve yield. For example, utilizing alternative reagents and solvents has been shown to enhance reaction conditions while minimizing environmental impact . These advancements demonstrate the compound's potential for scalable production in pharmaceutical applications.
Summary Table of Applications
Propriétés
Numéro CAS |
113406-51-2 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
4,6-dimethyl-2-methylidene-1,3-dioxane |
InChI |
InChI=1S/C7H12O2/c1-5-4-6(2)9-7(3)8-5/h5-6H,3-4H2,1-2H3 |
Clé InChI |
SYKSRBWOTOSLBT-UHFFFAOYSA-N |
SMILES |
CC1CC(OC(=C)O1)C |
SMILES canonique |
CC1CC(OC(=C)O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















